molecular formula C16H13F4NO2 B1679492 Robenacoxib CAS No. 220991-32-2

Robenacoxib

Cat. No.: B1679492
CAS No.: 220991-32-2
M. Wt: 327.27 g/mol
InChI Key: ZEXGDYFACFXQPF-UHFFFAOYSA-N
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Description

2-Fluorophenylboronic acid: is an organoboron compound with the chemical formula C6H6BFO2 . It is a white to light yellow crystalline powder that is used in various chemical reactions, particularly in organic synthesis. This compound is known for its role in Suzuki-Miyaura coupling reactions, which are widely used in the formation of carbon-carbon bonds .

Mechanism of Action

The mechanism of action of 2-fluorophenylboronic acid in Suzuki-Miyaura coupling reactions involves several key steps:

Safety and Hazards

Robenacoxib should be handled with care. It can cause reproductive toxicity and is harmful if swallowed . It’s also suspected of damaging fertility or the unborn child . In animals, side effects can include anorexia, lethargy, depression, vomiting, diarrhea, kidney disease, and kidney failure .

Future Directions

Robenacoxib may initially be administered as an injection in the hospital, and future doses can be given as an oral tablet or injection, with or without food . It’s also utilized off-label for the treatment of pain and inflammation that occurs with osteoarthritis in dogs and cats .

Biochemical Analysis

Biochemical Properties

Robenacoxib plays a significant role in biochemical reactions by selectively inhibiting the COX-2 enzyme. This enzyme is responsible for the synthesis of prostaglandins, which are mediators of inflammation, pain, and fever. By inhibiting COX-2, this compound reduces the production of these inflammatory mediators, thereby alleviating pain and inflammation. This compound interacts with various biomolecules, including enzymes and proteins. It binds to the COX-2 enzyme with high affinity, leading to its inhibition. This interaction is crucial for the anti-inflammatory and analgesic effects of this compound .

Cellular Effects

This compound exerts its effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound affects the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX-2, this compound reduces the levels of prostaglandins, leading to decreased inflammation and pain. Additionally, this compound has been shown to have minimal effects on COX-1, an enzyme involved in maintaining normal physiological functions, thereby reducing the risk of gastrointestinal side effects .

Molecular Mechanism

The molecular mechanism of action of this compound involves its selective inhibition of the COX-2 enzyme. This compound binds to the active site of COX-2, preventing the conversion of arachidonic acid to prostaglandins. This inhibition reduces the production of inflammatory mediators, leading to decreased pain and inflammation. The binding of this compound to COX-2 is characterized by high affinity and selectivity, which contributes to its therapeutic effects. Additionally, this compound’s selective inhibition of COX-2 over COX-1 helps minimize gastrointestinal side effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. This compound has been shown to be stable under various conditions, with minimal degradation observed. Long-term studies in laboratory settings have demonstrated that this compound maintains its efficacy in reducing inflammation and pain over extended periods. Additionally, this compound has been found to have minimal adverse effects on cellular function, making it a safe and effective option for long-term use .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that this compound is effective at reducing inflammation and pain at therapeutic doses. At higher doses, this compound may cause adverse effects, including gastrointestinal disturbances and renal toxicity. It is important to determine the appropriate dosage to achieve the desired therapeutic effects while minimizing the risk of adverse effects. In animal models, this compound has been shown to have a wide safety margin, with minimal toxicity observed at recommended doses .

Metabolic Pathways

This compound is extensively metabolized in the liver through the cytochrome P450 enzyme system. The metabolic pathways involve hydroxylation and further oxidation, leading to the formation of less active metabolites. These metabolites are then excreted primarily through the bile. The metabolism of this compound is crucial for its elimination from the body and helps maintain its therapeutic effects. Additionally, the selective inhibition of COX-2 by this compound minimizes the risk of gastrointestinal side effects associated with non-selective NSAIDs .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It has a relatively small volume of distribution and is highly bound to plasma proteins. This high protein binding helps maintain the concentration of this compound in the bloodstream, allowing it to exert its therapeutic effects. This compound is preferentially distributed to inflamed tissues, where it exerts its anti-inflammatory and analgesic effects. The selective distribution of this compound to inflamed tissues helps enhance its efficacy while minimizing systemic side effects .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with the COX-2 enzyme. This compound does not require specific targeting signals or post-translational modifications for its localization. Its activity and function are primarily determined by its ability to selectively inhibit the COX-2 enzyme. The subcellular localization of this compound is crucial for its therapeutic effects, as it allows for the targeted inhibition of COX-2 and the reduction of inflammation and pain .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Fluorophenylboronic acid can be synthesized through several methods. One common approach involves the reaction of 2-fluorobenzene with boronic acid in the presence of a catalyst. The reaction typically requires a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere .

Industrial Production Methods: In industrial settings, the production of 2-fluorophenylboronic acid often involves large-scale Suzuki-Miyaura coupling reactions. These reactions are carried out in specialized reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2-Fluorophenylboronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions are typically biaryl compounds, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals .

Comparison with Similar Compounds

Similar Compounds:

  • Phenylboronic acid
  • 2-Fluoropyridine-4-boronic acid
  • 4-Fluorobenzaldehyde
  • Fluoroboric acid

Uniqueness: 2-Fluorophenylboronic acid is unique due to the presence of the fluorine atom, which imparts specific electronic properties to the molecule. This makes it particularly useful in reactions where electronic effects play a crucial role, such as in the synthesis of certain pharmaceuticals and advanced materials .

Properties

IUPAC Name

2-[5-ethyl-2-(2,3,5,6-tetrafluoroanilino)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F4NO2/c1-2-8-3-4-12(9(5-8)6-13(22)23)21-16-14(19)10(17)7-11(18)15(16)20/h3-5,7,21H,2,6H2,1H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEXGDYFACFXQPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)NC2=C(C(=CC(=C2F)F)F)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F4NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90176607
Record name Robenacoxib
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Molecular Weight

327.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220991-32-2
Record name Robenacoxib
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Record name Robenacoxib [INN]
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Record name Robenacoxib
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URL https://www.drugbank.ca/drugs/DB11455
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Record name Robenacoxib
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Record name 5-Ethyl-2-[(2,3,5,6-tetrafluorophenyl)amino]benzeneacetic acid
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Record name ROBENACOXIB
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Synthesis routes and methods I

Procedure details

N,N-Dimethyl-5-ethyl-2-(2′,3′,5′,6′-tetrafluoroanilino)phenylacetamide (26 g, 0.073 mol) and 6N NaOH (150 ml) are stirred as a two phase solution with n-BuOH (150 ml) at reflux temperature for 14 hours. After cooling to room temperature, the reaction is poured over ice (500 ml). Toluene (500 ml) is added and the mixture transferred to a separatory funnel. The aqueous phase is brought to a pH of 1 with 3 N HCl. The organic layer is separated and the aqueous phase re-extracted with toluene (250 ml). The combined organic layers are dried (MgSO4) and concentrated under high vacuum (35-50 mbar) on a rotovap taking care not to warm above 50°. Small white needles are obtained by crystallization of the residue from hexane, m.p. 164-166°. Recrystallization from cyclohexane gives 5-ethyl-2-(2′,3′,5′,6′-tetrafluoroanilino)phenylacetic acid a white solid, m.p. 165-169°.
Name
N,N-Dimethyl-5-ethyl-2-(2′,3′,5′,6′-tetrafluoroanilino)phenylacetamide
Quantity
26 g
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reactant
Reaction Step One
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150 mL
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150 mL
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ice
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500 mL
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500 mL
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Synthesis routes and methods II

Procedure details

N-(2,3,5,6-tetrafluorophenyl)-5-ethyloxindole (72.67 g; 0.235 mol, is slurried in water containing a little methanol (10% v/v; 253 ml), and sodium hydroxide solution (50 wt %; 16.1 ml) is added. The mixture is stirred at 80-85° for 2-4 hours, then cooled to ambient temperature. The reaction solution is partially concentrated under reduced pressure (25-30 mm). After removal of 50 ml of the solvent, the mixture is diluted with water (150 ml) and t-butyl methyl ether (250 ml). The cooled mixture is acidified to pH 6.5-7.0 with aqueous HCl (12.1 N; 19.5 ml), keeping the temperature at 0-5°. The aqueous layer is discarded and the organic layer is washed with water (250 ml). The organic layer is concentrated under reduced pressure (20-100 mm) while exchanging the solvent to toluene. After the more volatile components have been removed, the batch volume is adjusted to 400-450 ml. This mixture is warmed to 70°, clarified, concentrated to one-half volume, and cooled to 0°. After stirring at this temperature for 2 hours, the product is collected and is washed with toluene/heptane (10:90; 100 ml). The resulting solid is dried under reduced pressure at 50-60° for 4-8 hours to give 5-ethyl-2-(2′,3′,5′, 6′-tetrafluoroanilino)phenylacetic acid of Example 3.
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0 (± 1) mol
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253 mL
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16.1 mL
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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